3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-7-2-3-8-15(14)26-18(23)24)20-21-17(22)25-11-12-5-4-6-13(19)9-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMFIDAAQKSOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with sodium thiolate to form 3-fluorobenzyl thiol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to form the triazole derivative. Finally, this compound is coupled with 2-chloromethylbenzo[d]thiazol-2(3H)-one under nucleophilic substitution conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves multiple molecular targets and pathways. It is known to interact with key enzymes and receptors involved in cell proliferation and inflammation. For example, it can inhibit the activity of certain kinases and transcription factors, leading to reduced cell growth and increased apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the 1,2,4-Triazole Core
Key Comparisons :
Analysis :
- Fluorine vs. Chlorine : The target compound’s 3-fluorobenzyl group likely improves metabolic stability compared to the 3-chlorobenzyl analogue in , as C-F bonds resist oxidative degradation better than C-Cl bonds.
- Methyl vs.
- Trimethoxyphenyl : Compounds from prioritize solubility via polar methoxy groups, contrasting with the target’s lipophilic fluorobenzyl group.
Heterocyclic Linkages and Pharmacophore Design
- Thiazole vs. Thiadiazole : The target’s benzo[d]thiazol-2(3H)-one differs from 1,3,4-thiadiazole derivatives (e.g., in ), which exhibit antimicrobial activity via sulfur-mediated hydrogen bonding. The benzothiazolone’s lactam group may enhance hydrogen-bond acceptor capacity .
- Triazole-Thiazolone Hybrids : describes benzo[d]thiazole-linked pyrazolones with planar conformations, suggesting the target compound’s benzothiazolone could similarly stabilize π-π interactions in enzyme pockets .
Hypothetical Pharmacological and Physicochemical Properties
Predicted Bioactivity
- Antimicrobial Potential: Triazole-thioethers (e.g., ) inhibit microbial growth via interference with folate synthesis or cell-wall enzymes. The fluorobenzyl group may enhance penetration through bacterial membranes.
- Kinase Inhibition : Benzothiazolone derivatives (e.g., ) inhibit kinases by mimicking ATP’s adenine moiety. The target compound’s planar structure may fit into kinase active sites.
Biological Activity
The compound 3-((5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and the implications of its activity in various fields such as pharmacology and agriculture.
Synthesis
The synthesis of this compound typically involves the reaction of 3-fluorobenzyl thio derivatives with triazole and benzothiazole moieties. The resulting compound has been characterized using techniques such as X-ray diffraction and NMR spectroscopy, confirming its structural integrity and purity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antifungal Activity
Several studies have reported the antifungal properties of compounds containing triazole and benzothiazole scaffolds. For instance, a related triazole derivative demonstrated significant antifungal activity against various fungal strains, suggesting that the presence of the triazole ring enhances efficacy against fungal pathogens .
2. Anticancer Properties
Research indicates that triazole derivatives exhibit promising anticancer activity. For example, compounds similar to the one have shown effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxicity . The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis.
3. Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Studies have shown that benzothiazole derivatives possess antibacterial activity comparable to standard antibiotics like streptomycin . This makes them candidates for further investigation in treating bacterial infections.
Case Study 1: Antifungal Evaluation
In a comparative study, a series of triazole derivatives were synthesized and tested for antifungal activity. The compound exhibited superior activity against Candida albicans compared to traditional antifungal agents, highlighting its potential as a therapeutic agent in antifungal treatments .
Case Study 2: Anticancer Screening
Another study evaluated the cytotoxic effects of various derivatives on cancer cell lines. The specific compound showed an IC50 value of 27.3 μM against T47D breast cancer cells, indicating significant anticancer potential . Further mechanistic studies revealed that it induces apoptosis through caspase activation.
Research Findings
A comprehensive analysis of related compounds has revealed several key findings:
- Structure-Activity Relationship (SAR) : Modifications to the triazole ring significantly impact biological activity, with certain substitutions enhancing potency against specific targets .
- Metal Complexes : Transition metal complexes of triazoles have been shown to exhibit enhanced biological activities, including increased cytotoxicity and improved antifungal effects .
Data Table: Biological Activities Summary
Q & A
Q. What advanced techniques validate the compound’s mechanism of action in cancer cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
